Dimethyl-phenyl-silane chemical properties
Dimethyl-phenyl-silane chemical properties
An In-depth Technical Guide to the Chemical Properties of Dimethyl-phenyl-silane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl-phenyl-silane (DMPS), a prominent organosilicon compound, holds a significant position in synthetic chemistry and materials science. Its unique molecular structure, featuring a silicon atom bonded to two methyl groups, a phenyl group, and a hydrogen atom, imparts a versatile reactivity profile. This guide provides a comprehensive overview of the chemical and physical properties of dimethyl-phenyl-silane, detailed experimental protocols for its synthesis and key reactions, and relevant spectral data for its characterization. The information is intended to serve as a valuable resource for researchers and professionals engaged in drug development and other scientific disciplines where organosilane chemistry is pivotal.
Core Chemical Properties
Dimethyl-phenyl-silane is a colorless liquid characterized by its reactivity as a reducing agent and its utility as a precursor in the synthesis of more complex organosilicon compounds. The presence of the Si-H bond is central to its chemical behavior, enabling its participation in a variety of reactions, most notably hydrosilylation and reductions.
Reactivity : The silicon-hydrogen bond in dimethyl-phenyl-silane is readily cleaved, allowing it to act as a hydride donor. This property is exploited in the reduction of various functional groups, including aldehydes and ketones.[1] It also undergoes hydrosilylation reactions with alkenes and alkynes in the presence of a catalyst, leading to the formation of new carbon-silicon bonds.[2]
Thermal Stability : Like many organosilanes, dimethyl-phenyl-silane exhibits good thermal stability, a property that makes it and its derivatives suitable for applications in materials science where resistance to high temperatures is required.
Quantitative Data Summary
The following table summarizes the key quantitative physical and chemical properties of dimethyl-phenyl-silane for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₈H₁₂Si |
| Molecular Weight | 136.27 g/mol |
| Appearance | Colorless clear liquid |
| Density | 0.889 g/mL at 25 °C |
| Boiling Point | 157 °C at 744 mmHg |
| Refractive Index | n20/D 1.497 |
| Flash Point | 35 °C |
| Solubility | Soluble in common organic solvents; insoluble in water |
Spectral Data
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¹H NMR (400 MHz, CDCl₃) : δ 7.53 (m, 2H), 7.34 (m, 3H), 4.45 (sept, 1H), 0.33 (d, 6H).
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¹³C NMR (100 MHz, CDCl₃) : δ 138.0, 133.7, 129.5, 128.0, -3.9.[3][4]
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Infrared (IR) Spectrum : Key absorptions include the Si-H stretch around 2120 cm⁻¹, C-H stretches of the phenyl group above 3000 cm⁻¹, and Si-C vibrations.
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Mass Spectrum (MS) : The molecular ion peak (M+) is observed at m/z 136. Common fragments correspond to the loss of methyl (M-15) and phenyl (M-77) groups.
Experimental Protocols
This section provides detailed methodologies for the synthesis of dimethyl-phenyl-silane and a representative application in the reduction of a ketone.
Synthesis of Dimethyl-phenyl-silane
A common method for the synthesis of dimethyl-phenyl-silane involves the reaction of dichlorodimethylsilane (B41323) with a phenyl Grignard reagent.
Materials:
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Dichlorodimethylsilane
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Magnesium turnings
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Anhydrous diethyl ether
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n-Pentane
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Argon or Nitrogen gas for inert atmosphere
Procedure:
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In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, prepare a Grignard reagent from magnesium turnings and bromobenzene in anhydrous diethyl ether under an inert atmosphere.
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Cool the Grignard solution to 0 °C in an ice bath.
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Slowly add a solution of dichlorodimethylsilane in anhydrous diethyl ether to the stirred Grignard reagent.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 24 hours.
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Cool the mixture to room temperature and add n-pentane to precipitate the magnesium salts.
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Filter the mixture to remove the salts.
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Remove the solvent from the filtrate by rotary evaporation at a temperature below 40 °C.
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Purify the crude product by distillation to obtain pure dimethyl-phenyl-silane.
Reduction of Acetophenone (B1666503) to 1-Phenylethanol (B42297)
This protocol details the use of dimethyl-phenyl-silane for the reduction of a ketone, using acetophenone as a model substrate.
Materials:
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Acetophenone
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Dimethyl-phenyl-silane
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Cuprous chloride (CuCl) or Cuprous acetate (B1210297) (Cu(OAc))
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Anhydrous toluene
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Argon or Nitrogen gas for inert atmosphere
Procedure:
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To a flame-dried flask under an inert atmosphere, add acetophenone and anhydrous toluene.
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Add a catalytic amount of cuprous chloride or cuprous acetate to the solution.
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Add dimethyl-phenyl-silane to the reaction mixture.
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Stir the reaction at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
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Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
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Extract the aqueous layer with an organic solvent such as ethyl acetate.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the resulting 1-phenylethanol by column chromatography or distillation.[1]
Mandatory Visualizations
Synthesis of Dimethyl-phenyl-silane Workflow
The following diagram illustrates the key steps in the synthesis of dimethyl-phenyl-silane from dichlorodimethylsilane and a phenyl Grignard reagent.
Caption: Workflow for the synthesis of dimethyl-phenyl-silane.
Logical Relationship in Hydrosilylation
The following diagram illustrates the general logical relationship of reactants, catalyst, and product in a hydrosilylation reaction involving dimethyl-phenyl-silane.
Caption: Reactant and product relationship in hydrosilylation.
